N-tert-butyl-4-chlorobenzenesulfonamide
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Overview
Description
N-tert-butyl-4-chlorobenzenesulfonamide is an organic compound with the molecular formula C10H14ClNO2S. It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+tert-butylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and tert-butylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation and Reduction: Products include sulfonic acids and sulfinamides.
Hydrolysis: Products are 4-chlorobenzenesulfonic acid and tert-butylamine.
Scientific Research Applications
N-tert-butyl-4-chlorobenzenesulfonamide finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tert-butyl and chlorine substituents contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-methylbenzenesulfonamide
- N-tert-butyl-4-fluorobenzenesulfonamide
- N-tert-butyl-4-bromobenzenesulfonamide
Uniqueness
N-tert-butyl-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
N-tert-butyl-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQIVRQNFWHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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